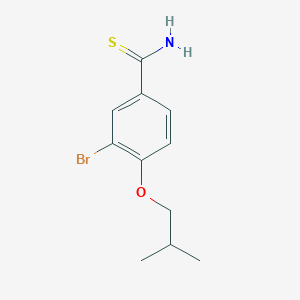

3-Bromo-4-isobutoxybenzothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

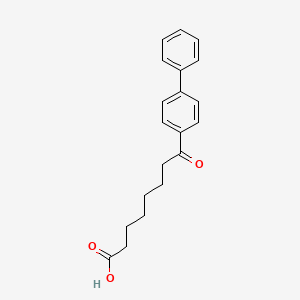

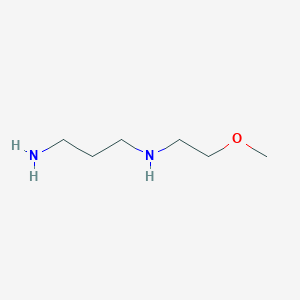

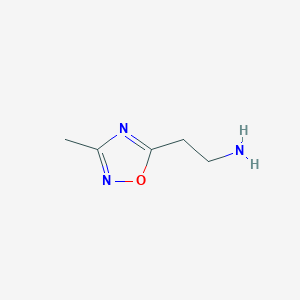

3-Bromo-4-isobutoxybenzothioamide is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds, including febuxostat, which is used to treat gout. The compound is synthesized from commercially available 4-hydroxybenzonitrile through a multi-step process that includes bromination, oxyalkylation, and thioamidation, with a total yield of 49.2% .

Synthesis Analysis

The synthesis of 3-Bromo-4-isobutoxybenzothioamide involves a three-step process starting from 4-hydroxybenzonitrile. Initially, the hydroxybenzonitrile undergoes bromination, followed by oxyalkylation to introduce the isobutoxy group. The final step is thioamidation to form the carbothioamide functionality. The synthesis method has been optimized to improve the overall yield .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-isobutoxybenzothioamide was confirmed using mass spectrometry (MS) and proton nuclear magnetic resonance (^1H NMR) spectroscopy. These techniques ensure the correct identification of the compound and its structural integrity after the synthesis process .

Chemical Reactions Analysis

While the specific chemical reactions of 3-Bromo-4-isobutoxybenzothioamide are not detailed in the provided papers, related compounds have been shown to undergo various chemical transformations. For instance, 3-Bromo-2-nitrobenzo[b]thiophene can react with amines to give N-substituted aromatic compounds, which may suggest potential reactivity for the 3-Bromo-4-isobutoxybenzothioamide in nucleophilic substitution reactions . Additionally, the presence of the bromo group in similar compounds has been utilized in further chemical modifications, such as the one-pot synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-isobutoxybenzothioamide are not explicitly discussed in the provided papers. However, the properties of similar brominated compounds have been studied. For example, the synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic acid provide insights into the reactivity of brominated aromatic compounds and their potential to form supramolecular assemblies with N-donor compounds . These studies highlight the importance of functional groups and their positions on the benzene ring, which can significantly influence the physical and chemical properties of the molecules.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Thiohydroxamic acid derivatives, including 4-bromo-N-hydroxybenzothioamide, have shown effectiveness as green corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency of these compounds was over 90% at 300 ppm, demonstrating their potential in corrosion protection applications (Verma et al., 2021).

Photodynamic Therapy for Cancer Treatment

- Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including compounds structurally related to 3-bromo-4-isobutoxybenzothioamide, have been synthesized and characterized for their potential in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yield, making them promising for cancer treatment (Pişkin et al., 2020).

Chemical Synthesis

- The compound 3-bromo-4-isobutyloxyphenyl carbothioamide is an important intermediate in synthesizing biologically active compounds like febuxostat. A rapid synthetic method for this compound has been established, contributing to the efficient production of valuable pharmaceuticals (Wang et al., 2016).

Biodegradation Studies

- Bromoxynil, a compound structurally similar to 3-bromo-4-isobutoxybenzothioamide, has been studied for its anaerobic biodegradation under various environmental conditions. Understanding its degradation pathway is crucial for assessing its environmental impact and developing bioremediation strategies (Knight et al., 2003).

Herbicide Resistance in Transgenic Plants

- The herbicide bromoxynil, related to 3-bromo-4-isobutoxybenzothioamide, has been used in studies to develop herbicide-resistant transgenic plants. By expressing a bacterial detoxification gene, these plants can resist high levels of bromoxynil, demonstrating the potential of genetic modification in agriculture (Stalker et al., 1988).

Safety And Hazards

Propiedades

IUPAC Name |

3-bromo-4-(2-methylpropoxy)benzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNOS/c1-7(2)6-14-10-4-3-8(11(13)15)5-9(10)12/h3-5,7H,6H2,1-2H3,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDZQWXTSSWIAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=S)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451033 |

Source

|

| Record name | 3-Bromo-4-isobutoxybenzothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-isobutoxybenzothioamide | |

CAS RN |

208665-96-7 |

Source

|

| Record name | 3-Bromo-4-isobutoxybenzothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)